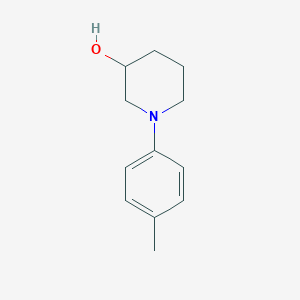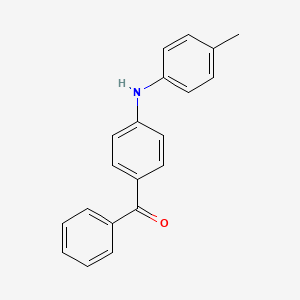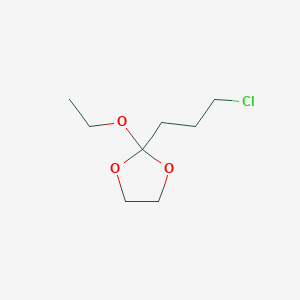
3-Tert-butyl-4-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butyl-4-methylphenol, also known as butylated hydroxytoluene, is a synthetic phenolic antioxidant. It is widely used in various industries due to its ability to prevent oxidation and extend the shelf life of products. This compound is particularly valued for its stability and effectiveness in protecting materials from degradation caused by free radicals.
Métodos De Preparación
3-Tert-butyl-4-methylphenol can be synthesized through the alkylation of p-cresol with tert-butyl alcohol. This reaction is typically catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under controlled conditions. The reaction yields this compound as the primary product, along with some side products like 2-tert-butyl-4-methylphenol .
Análisis De Reacciones Químicas
3-Tert-butyl-4-methylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,6-di-tert-butyl-4-hydroperoxyl-4-methyl-2,5-cyclohexadienone (BHTOOH).
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It can participate in substitution reactions, where the tert-butyl or methyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Aplicaciones Científicas De Investigación
3-Tert-butyl-4-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in various chemical reactions to prevent unwanted oxidation.
Mecanismo De Acción
The primary mechanism by which 3-tert-butyl-4-methylphenol exerts its effects is through its antioxidant activity. It acts as a free radical scavenger, terminating the chain reactions initiated by free radicals and converting them into more stable, non-reactive species. This process helps to prevent the oxidative degradation of materials and biological molecules .
Comparación Con Compuestos Similares
3-Tert-butyl-4-methylphenol is often compared with other phenolic antioxidants, such as:
Butylated hydroxyanisole (BHA): Similar in function but differs in its chemical structure and specific applications.
2,6-Di-tert-butyl-4-methylphenol (BHT): Another widely used antioxidant with similar properties but different molecular targets and pathways.
2,6-Di-tert-butyl-p-cresol: Shares similar antioxidant properties but is used in different industrial applications. The uniqueness of this compound lies in its specific balance of stability, effectiveness, and versatility across various applications.
Propiedades
Número CAS |
133-72-2 |
|---|---|
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
3-tert-butyl-4-methylphenol |
InChI |
InChI=1S/C11H16O/c1-8-5-6-9(12)7-10(8)11(2,3)4/h5-7,12H,1-4H3 |
Clave InChI |
OBYOFMNDYOOIPV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-3-methyl-2-[pentanoyl-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B14128044.png)

![2,2',6,6'-Tetraphenyl-[4,4'-bithiopyran]-1,1'-diium tetrafluoroborate](/img/structure/B14128053.png)
![2-(4-ethynylphenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid](/img/structure/B14128058.png)
![ethyl [(2E)-2-{[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B14128060.png)

![3-[(2,2-Difluoroethyl)amino]-1lambda~6~-thiolane-1,1-dione](/img/structure/B14128082.png)


![3,6-dimethyl-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14128106.png)




